molecular formula C19H20N6O5 B3006638 N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 714290-43-4

N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No. B3006638
CAS RN: 714290-43-4
M. Wt: 412.406
InChI Key: NCMHBQWLBWOFDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of quinoline and pyrimidine derivatives, the synthesis can include steps such as aminodehalogenation, nucleophilic substitution, and reduction. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of chloro-nitroquinolines with dimethylamine, followed by reduction and methylation steps . Similarly, the synthesis of a dihydropyridine derivative is achieved through a multicomponent Hantzsch ester synthesis under microwave irradiation .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction methods are commonly used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a dihydropyridine derivative was determined to have intermolecular hydrogen bonding and a boat conformation of the dihydropyridine ring . The crystal structure of another compound, a chromenone derivative, revealed an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring .

Chemical Reactions Analysis

Organic compounds can undergo various chemical reactions, including rearrangements and substitutions. The thermal rearrangement of methoxypyrimidines to oxopyrimidines is an example of such a reaction, which can be influenced by the substituents on the phenyl group . In another case, aminoisoxazolones with a nitropyridine group react with triethylamine to yield imidazopyridines and indoles, with the product distribution being affected by the nature of the substituents on the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure. Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to characterize these properties. For example, the 1H NMR and IR spectra were used to confirm the structures and follow the rearrangements of pyrimidine derivatives . The physical properties, such as crystal dimensions and conformation, are also determined using X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds closely related to N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine often focuses on their synthesis and structural characterization. Studies such as those by Koh and Lee (2018) delve into the synthesis of pyrimidine derivatives and their crystal structures, providing foundational knowledge for understanding their chemical behavior and potential applications in material science or as intermediates in further chemical syntheses (Koh & Lee, 2018).

Photopolymerization Applications

Compounds with methoxyphenyl and nitropyrimidine groups have been explored for their utility in photopolymerization processes. Guillaneuf et al. (2010) discuss the use of alkoxyamine derivatives bearing chromophore groups for nitroxide-mediated photopolymerization, indicating potential applications in the development of novel polymer materials with specific properties triggered or altered by light exposure (Guillaneuf et al., 2010).

Electronic and Photophysical Properties

The exploration of electronic and photophysical properties of nitro and methoxy-substituted compounds, such as those described by Chen et al. (1999), highlights their potential in developing molecular electronic devices. These compounds exhibit behaviors like negative differential resistance, which could be crucial for future electronic components and systems (Chen et al., 1999).

Corrosion Inhibition

Yadav et al. (2015) investigate triazine derivatives (similar in complexity to the compound ) for their effectiveness as corrosion inhibitors for steel in acidic mediums. This research suggests potential applications of similar compounds in protecting industrial materials from corrosive environments, thereby extending the lifespan of these materials (Yadav et al., 2015).

properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5/c1-28-12-6-4-11(5-7-12)21-19-23-17(20)16(25(26)27)18(24-19)22-14-10-13(29-2)8-9-15(14)30-3/h4-10H,1-3H3,(H4,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMHBQWLBWOFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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